3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with methyl iodide in the presence of a base such as sodium ethoxide to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazolothiadiazole.
Substitution: Various substituted triazolothiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structural features allow it to form hydrogen bonds and other interactions with the target enzyme, leading to inhibition of its function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but differs in the substitution pattern.
1,2,4-Triazolo[4,3-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring, showing different pharmacological properties.
1,3,4-Thiadiazole: Lacks the triazole ring but shares the thiadiazole moiety.
Uniqueness
3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological activities and synthetic utility. The presence of the methylsulfanyl and trimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H16N4O3S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4O3S2/c1-19-9-5-8(6-10(20-2)12(9)21-3)13-17-18-11(7-22-4)15-16-14(18)23-13/h5-6H,7H2,1-4H3 |
InChI Key |
UWJSNIDUZLWLFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
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